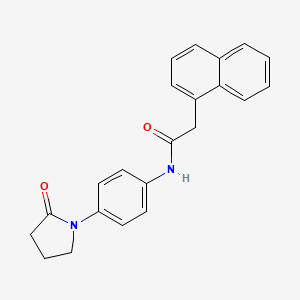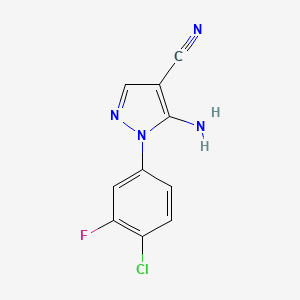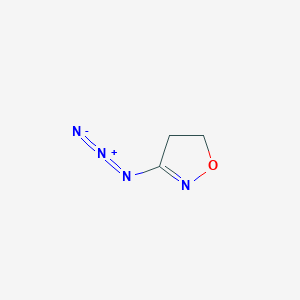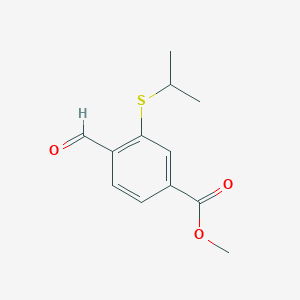
3-Cyclopentylphenylboronsäure-Pinacolester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentylphenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C17H25BO2 and its molecular weight is 272.2. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopentylphenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopentylphenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittel-Abgabesysteme
Phenylboronsäure-Pinacolester, eine Verbindung ähnlich dem 3-Cyclopentylphenylboronsäure-Pinacolester, wurde zur Entwicklung eines reaktiven Sauerstoffspezies (ROS)-responsiven Arzneimittel-Abgabesystems verwendet . Dieses System wurde durch strukturelle Modifikation von Hyaluronsäure (HA) mit Phenylboronsäure-Pinacolester (PBAP) hergestellt. Curcumin (CUR) wurde in diesem System eingekapselt, um curcuminbeladene Nanopartikel (HA@CUR NPs) zu bilden. Dieses System kann CUR in einer ROS-Umgebung schnell freisetzen, was für die Behandlung von Krankheiten von Vorteil sein könnte, bei denen ROS eine bedeutende Rolle spielt .
Behandlung von Parodontitis
Das oben erwähnte Arzneimittel-Abgabesystem wurde bei der Behandlung von Parodontitis eingesetzt . Parodontitis ist eine entzündliche Erkrankung, die durch komplexe Wechselwirkungen zwischen dem Immunsystem des Wirts und der Zahnplaquemikrobiota ausgelöst wird. Die HA@CUR NPs behielten nicht nur die antimikrobielle Wirksamkeit von CUR bei, sondern zeigten sowohl in vivo als auch in vitro auch ausgeprägtere entzündungshemmende und antioxidative Funktionen .
Synthese von Sulfinamid-Derivaten
Phenylboronsäure-Pinacolester kann zur Herstellung von Sulfinamid-Derivaten verwendet werden, indem es mit Diethylaminoschwefeltrifluorid (DAST) und Kaliumphényltrifluoroborat umgesetzt wird . Diese Reaktion könnte bei der Synthese verschiedener Pharmazeutika und anderer chemischer Verbindungen nützlich sein.
Suzuki–Miyaura-Kupplung
Phenylboronsäure-Pinacolester kann als Substrat bei der Suzuki–Miyaura-Kupplung verschiedener Aryliodiden verwendet werden . Diese Art von Kupplungsreaktion wird in der organischen Chemie häufig zur Synthese verschiedener organischer Verbindungen verwendet.
5. Synthese von 3-Cyano-Aryl/Heteroaryl-Derivaten 3-Cyanophenylboronsäure-Pinacolester, eine weitere ähnliche Verbindung, kann als Reaktant zur Synthese von 3-Cyano-Aryl/Heteroaryl-Derivaten verwendet werden, indem eine C−C-Bindung über eine palladiumkatalysierte Suzuki-Miyaura-Reaktion gebildet wird . Diese Reaktion könnte bei der Synthese verschiedener Pharmazeutika und anderer chemischer Verbindungen nützlich sein.
Wirkmechanismus
Target of Action
The primary target of 3-Cyclopentylphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming process .
Mode of Action
The 3-Cyclopentylphenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The 3-Cyclopentylphenylboronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The ADME properties of 3-Cyclopentylphenylboronic acid pinacol ester It’s known that these types of compounds are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH , which could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 3-Cyclopentylphenylboronic acid pinacol ester’s action primarily involve the formation of carbon–carbon bonds . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as drug development .
Action Environment
The action, efficacy, and stability of 3-Cyclopentylphenylboronic acid pinacol ester can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of these types of compounds is considerably accelerated at physiological pH , which could impact their stability and efficacy.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)15-11-7-10-14(12-15)13-8-5-6-9-13/h7,10-13H,5-6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPBIWOLFRJEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2517473.png)
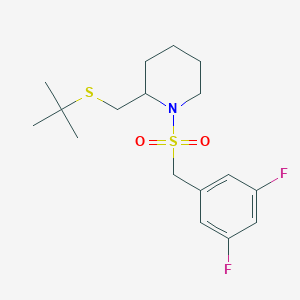

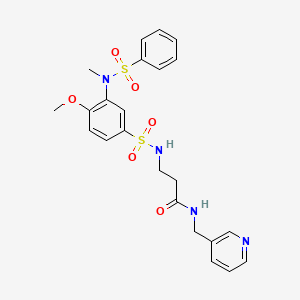
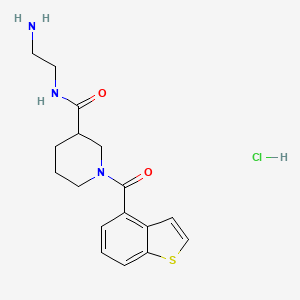
![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]pyrimidin-4-OL](/img/structure/B2517487.png)
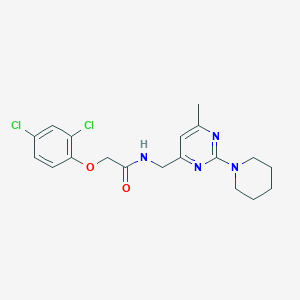
![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)
![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)
